molecular formula C11H6F3N3O2 B8080382 2-(2-(Trifluoromethyl)pyrimidin-4-YL)isonicotinic acid

2-(2-(Trifluoromethyl)pyrimidin-4-YL)isonicotinic acid

Cat. No.: B8080382
M. Wt: 269.18 g/mol
InChI Key: XGYWAFVJMIXSJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(Trifluoromethyl)pyrimidin-4-yl)isonicotinic acid is a chemical compound characterized by its trifluoromethyl group attached to a pyrimidin-4-yl ring, which is further connected to an isonicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(trifluoromethyl)pyrimidin-4-yl)isonicotinic acid typically involves multiple steps, starting with the preparation of the pyrimidin-4-yl core One common approach is the reaction of a suitable pyrimidin-4-yl derivative with a trifluoromethylating agent under controlled conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(2-(Trifluoromethyl)pyrimidin-4-yl)isonicotinic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the compound's functional groups.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like amines and halides can be used in substitution reactions, often facilitated by catalysts or specific solvents.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 2-(2-(trifluoromethyl)pyrimidin-4-yl)isonicotinic acid is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties that can be leveraged in various chemical reactions.

Biology: In biological research, this compound can be used as a probe to study biological systems. Its ability to interact with specific molecular targets makes it valuable in understanding biological processes and pathways.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its structural features may contribute to the design of drugs with improved efficacy and selectivity.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, materials, and other chemical products. Its unique properties make it suitable for various applications.

Mechanism of Action

The mechanism by which 2-(2-(trifluoromethyl)pyrimidin-4-yl)isonicotinic acid exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group can influence the compound's binding affinity to specific receptors or enzymes, leading to biological or chemical activity. The exact mechanism may vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)benzoyl chloride

  • Trifluoromethylated phenols

  • Fluoxetine

  • Mefloquine

  • Leflunomide

Uniqueness: 2-(2-(trifluoromethyl)pyrimidin-4-yl)isonicotinic acid stands out due to its specific structural features, such as the combination of the pyrimidin-4-yl and isonicotinic acid groups. These features contribute to its unique chemical and biological properties, distinguishing it from other trifluoromethylated compounds.

Properties

IUPAC Name

2-[2-(trifluoromethyl)pyrimidin-4-yl]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3N3O2/c12-11(13,14)10-16-4-2-7(17-10)8-5-6(9(18)19)1-3-15-8/h1-5H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYWAFVJMIXSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)C2=NC(=NC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.